3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (CAS: 488705-26-6) is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured thiazolidinone ring. Key structural attributes include:
- Substituents: A 3-ethoxypropyl group at the thiazolidinone nitrogen and a 3-hydroxypropylamino group at the pyrimidinone C2 position.
- Molecular formula: C₂₄H₃₁N₅O₄S₂, with a molecular weight of 517.664 g/mol .
- Synthesis: Prepared via condensation reactions involving thiazolidinone intermediates and functionalized pyrido-pyrimidinones, often under microwave-assisted or conventional heating conditions .
The compound’s design leverages the thiazolidinone moiety’s known bioactivity (e.g., antimicrobial, anti-inflammatory) and the pyrido-pyrimidinone scaffold’s role in kinase inhibition . The 3-hydroxypropylamino group enhances solubility, while the ethoxypropyl chain may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C20H24N4O4S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-28-12-6-10-24-19(27)15(30-20(24)29)13-14-17(21-8-5-11-25)22-16-7-3-4-9-23(16)18(14)26/h3-4,7,9,13,21,25H,2,5-6,8,10-12H2,1H3/b15-13- |
InChI Key |
GJBYPPHLLFFUPZ-SQFISAMPSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, where structural variations primarily occur at the C2, C3, and N3 positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Solubility: The 3-hydroxypropylamino group in the target compound confers higher aqueous solubility compared to analogs with morpholinyl or phenylethyl groups .
Bioactivity: Thiazolidinone-containing analogs (e.g., BH21154, BH21157) exhibit antimicrobial and antioxidant activities, suggesting shared mechanisms with the target compound .
Synthetic Accessibility : The target compound’s synthesis yield (18% in ) is lower than microwave-assisted routes for simpler analogs (e.g., 30–40% yields in ) .
Structural Flexibility : Piperazine and morpholine substituents (e.g., in and ) enhance binding to polar targets like kinases, whereas alkyl chains (e.g., ethoxypropyl) favor hydrophobic interactions .
Research Implications
- Structure-Activity Relationship (SAR) : The ethoxypropyl and hydroxypropyl groups optimize a balance between solubility and permeability, making the compound a candidate for oral bioavailability studies .
- Therapeutic Potential: Thiazolidinone-pyrido-pyrimidinone hybrids are under investigation for antimicrobial and anticancer applications, though specific data for this compound remains pending .
- Synthetic Challenges : Low yields in conventional synthesis () suggest a need for optimized catalytic or microwave-assisted protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
